A Comprehensive Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
A Comprehensive Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a benzonitrile group linked to a 2-methylimidazole moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This document serves as an in-depth technical guide, summarizing the core chemical properties, synthesis, and potential biological relevance of this compound.
Core Chemical Properties
The fundamental physicochemical properties of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile are summarized below. These data are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)benzonitrile | [1][2][3] |
| Synonyms | 1-(4-Cyanophenyl)-2-methylimidazole; 4-(2-methylimidazol-1-yl)benzonitrile | [4] |
| CAS Number | 122957-50-0 | [1][2][3][5] |
| Molecular Formula | C₁₁H₉N₃ | [1][3] |
| Molecular Weight | 183.21 g/mol | [1] |
| Monoisotopic Mass | 183.07965 Da | [6] |
| Appearance | White to light-colored powder/crystals (predicted for related compounds) | [7] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Methanol (predicted for related compounds) | [7] |
| Predicted XLogP | 1.8 | [6][8] |
Spectral and Analytical Data
Spectroscopic data is critical for the unambiguous identification and characterization of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile. While experimental spectra for this specific molecule are not widely published, predicted mass spectrometry data provides valuable information for its identification.
| Analysis Type | Predicted Data | Reference |
| Mass Spectrometry | Adduct [M+H]⁺: 184.08693 m/z | [6] |
| Adduct [M+Na]⁺: 206.06887 m/z | [6] | |
| Adduct [M+K]⁺: 222.04281 m/z | [6] | |
| Adduct [M+NH₄]⁺: 201.11347 m/z | [6] | |
| ¹H NMR | Experimental data not available in provided search results. | |
| ¹³C NMR | Experimental data not available in provided search results. | |
| Infrared (IR) | Experimental data not available in provided search results. |
Synthesis and Experimental Protocols
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile can be achieved through several established synthetic routes for N-arylimidazoles. A common and effective method is the nucleophilic aromatic substitution reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the synthesis of the title compound.
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Preparation of the Nucleophile:
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To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methylimidazole.
-
-
Substitution Reaction:
-
Add a solution of 4-fluorobenzonitrile (1.0-1.2 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-methyl-1H-imidazol-1-yl)benzonitrile.
-
-
Characterization:
-
The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
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Biological Activity and Drug Development Potential
While specific biological data for 4-(2-methyl-1H-imidazol-1-yl)benzonitrile is limited, the core chemical scaffold is present in molecules with significant therapeutic applications. The nitrile group is a key pharmacophore in numerous approved drugs, and imidazole-containing compounds are known to exhibit a wide range of biological activities.[9]
Farnesyltransferase Inhibition
Derivatives of imidazole-containing benzonitriles have been investigated as potent farnesyltransferase inhibitors (FTIs).[10][11] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated and constitutively active in many human cancers. Inhibition of this enzyme prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Potential Mechanism of Action: Ras Signaling Pathway
Caption: General mechanism of farnesyltransferase inhibitors on the Ras pathway.
The structural similarity of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile to known FTIs suggests it could be a valuable lead compound for the development of novel anticancer agents.[11] Further investigation into its inhibitory activity against farnesyltransferase and its effects on cancer cell lines is warranted. The compound may also serve as a building block for more complex molecules targeting other protein kinases or enzymes implicated in disease.[12]
References
- 1. scbt.com [scbt.com]
- 2. 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | 122957-50-0 [amp.chemicalbook.com]
- 5. 122957-50-0|4-(2-Methyl-1H-imidazol-1-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-(2-methyl-1h-imidazol-1-yl)benzonitrile (C11H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 25372-03-6 CAS MSDS (4-(1H-IMIDAZOL-1-YL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(5-methyl-1H-imidazol-4-yl)benzonitrile | C11H9N3 | CID 10726137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
